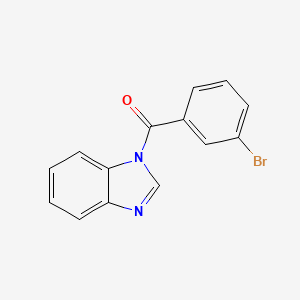
1-(3-bromobenzoyl)-1H-benzimidazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of 1-(3-bromobenzoyl)-1H-benzimidazole can be associated with the intramolecular cyclization of o-bromoaryl derivatives using copper(II) oxide nanoparticles in DMSO under air, as a part of the broader synthesis approaches for substituted benzimidazoles (Saha et al., 2009). Another synthesis method involves reacting o-bromophenyl isocyanide with various primary amines under CuI catalysis to afford substituted benzimidazoles (Lygin & Meijere, 2009).
Molecular Structure Analysis
The molecular structure of 1-(3-bromobenzoyl)-1H-benzimidazole and related compounds often displays significant dihedral angles between the core benzimidazole and attached rings. This structural aspect can be analyzed through crystallographic methods, providing insight into the compound's three-dimensional conformation and potential for intermolecular interactions (Akkurt et al., 2005).
Chemical Reactions and Properties
Benzimidazoles, including 1-(3-bromobenzoyl)-1H-benzimidazole, can undergo various chemical reactions due to their reactive sites, such as the nitrogen atoms in the benzimidazole ring and the bromine atom in the 3-bromobenzoyl group. These reactions include cycloadditions, substitution reactions, and interactions with metals to form complexes (Tsuge, Shiraishi, & Takata, 1980).
Wissenschaftliche Forschungsanwendungen
Catalytic Synthesis Applications 1-(3-bromobenzoyl)-1H-benzimidazole is utilized in the field of organic synthesis, particularly in the catalytic synthesis of heterocyclic compounds. A study describes the ligand-free copper-catalyzed synthesis of substituted benzimidazoles using copper(II) oxide nanoparticles, showcasing the efficiency and recyclability of the catalyst in the synthesis process. This method highlights the use of 1-(3-bromobenzoyl)-1H-benzimidazole derivatives in synthesizing complex organic structures, emphasizing its role in green chemistry due to the recyclable nature of the catalyst used (Saha et al., 2009).
Antiviral and Antifungal Activities Research into the biological activities of 1-(3-bromobenzoyl)-1H-benzimidazole derivatives includes their potential in combating viral and fungal infections. For instance, derivatives of 1H-benzimidazole have shown inhibitory activity against enzymes of selected Flaviviridae, including hepatitis C virus, which indicates its potential as an antiviral agent. This suggests the versatility of 1-(3-bromobenzoyl)-1H-benzimidazole in medicinal chemistry for developing new therapeutic agents (Bretner et al., 2005). Additionally, benzimidazole derivatives have been synthesized and evaluated for their antifungal activities, with some compounds showing promising results against Candida, Aspergillus, and dermatophytes, highlighting their potential in addressing fungal infections (Khabnadideh et al., 2012).
Anticancer Research In anticancer research, 2-aminobenzimidazole derivatives, including those related to 1-(3-bromobenzoyl)-1H-benzimidazole, have been synthesized and tested for their antiproliferative activity. These compounds demonstrated cytotoxic activity against various human cancer cell lines, indicating their potential in developing new anticancer drugs (Nawrocka et al., 2004).
Corrosion Inhibition 1-(3-bromobenzoyl)-1H-benzimidazole and its derivatives also find application as corrosion inhibitors. A theoretical study on benzimidazole derivatives, including 1-(3-bromobenzoyl)-1H-benzimidazole, explored their effectiveness as corrosion inhibitors for mild steel in acidic environments. This study utilized density functional theory to predict the properties relevant to their action as corrosion inhibitors, aligning with experimental data and highlighting their potential industrial application (Obot & Obi-Egbedi, 2010).
Eigenschaften
IUPAC Name |
benzimidazol-1-yl-(3-bromophenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9BrN2O/c15-11-5-3-4-10(8-11)14(18)17-9-16-12-6-1-2-7-13(12)17/h1-9H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMEDRXOEWUQDIH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=CN2C(=O)C3=CC(=CC=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9BrN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 5268567 | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-isobutyl-1-methyl-N-[2-(1-pyrrolidinylsulfonyl)ethyl]-1H-pyrazole-5-carboxamide](/img/structure/B5563188.png)
![(1S,2S,9R)-11-[(4-hydroxy-6,8-dimethylquinolin-2-yl)methyl]-7,11-diazatricyclo[7.3.1.0~2,7~]tridecan-6-one](/img/structure/B5563194.png)
![2-ethyl-3,5,6,7-tetramethylpyrazolo[1,5-a]pyrimidine](/img/structure/B5563204.png)
![methyl 4-[(3,5-dihydroxybenzoyl)amino]benzoate](/img/structure/B5563210.png)
![rel-(4aS,7aR)-1-[rel-(1R,5S,6r)-3-azabicyclo[3.1.0]hex-6-ylmethyl]-4-(2-pyrimidinyl)octahydrothieno[3,4-b]pyrazine 6,6-dioxide dihydrochloride](/img/structure/B5563213.png)
![N-(3-{[(5-nitro-2-thienyl)methylene]amino}phenyl)acetamide](/img/structure/B5563219.png)
![4-[4-(2-chlorobenzoyl)-1-piperazinyl]-6-(4,5-dimethyl-1H-imidazol-1-yl)-2-methylpyrimidine](/img/structure/B5563223.png)
![N-{2-[2-(2,5-dimethoxybenzylidene)hydrazino]-2-oxoethyl}-N-(4-methylphenyl)benzenesulfonamide](/img/structure/B5563230.png)
![4-{[4-(2-pyridinyl)-1-piperazinyl]sulfonyl}-2-thiophenecarboxamide](/img/structure/B5563238.png)
![6-{[2-(5-methylisoxazol-3-yl)pyrrolidin-1-yl]carbonyl}-2-phenylimidazo[1,2-a]pyridine](/img/structure/B5563245.png)
![N-[3-(acetylamino)phenyl]-1-(ethylsulfonyl)-4-piperidinecarboxamide](/img/structure/B5563248.png)

![3-(2-phenoxyethyl)-8-(pyrazolo[1,5-a]pyridin-3-ylcarbonyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5563274.png)
![(3R*,4R*)-3-cyclopropyl-1-[(2-ethoxyphenyl)acetyl]-4-methyl-3-pyrrolidinol](/img/structure/B5563278.png)